Pentaerythritol tetraoleate chemical structure and properties
Pentaerythritol tetraoleate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Pentaerythritol tetraoleate (PETO) is a synthetic ester with a unique combination of properties that make it a valuable compound in a variety of high-performance applications. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and the experimental protocols used to characterize it.
Chemical Structure and Identification
Pentaerythritol tetraoleate is a tetraester formed from the esterification of pentaerythritol, a polyol, with four molecules of oleic acid, a monounsaturated omega-9 fatty acid.[1] The central carbon atom of pentaerythritol is bonded to four hydroxymethyl groups, each of which forms an ester linkage with an oleic acid molecule.
IUPAC Name: [3-[(Z)-octadec-9-enoyl]oxy-2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]propyl] (Z)-octadec-9-enoate[2][3] CAS Number: 19321-40-5[1][2][3][4][5][6][7][8] Molecular Formula: C₇₇H₁₄₀O₈[2][3][4][7]
Below is a two-dimensional representation of the chemical structure of pentaerythritol tetraoleate.
Caption: 2D Chemical Structure of Pentaerythritol Tetraoleate.
Physicochemical Properties
Pentaerythritol tetraoleate is typically a colorless to pale yellow, viscous liquid at room temperature.[4][5][8] Its key properties are summarized in the table below.
| Property | Value | Units | Conditions |
| Molecular Weight | 1193.94 | g/mol | |
| Density | 0.926 | g/cm³ | Predicted[2][6][7][9] |
| Boiling Point | 996.0 ± 65.0 | °C | Predicted[6][7][9] |
| Flash Point (C.O.C.) | > 270 | °C | [5] |
| Pour Point | < -20 | °C | [5][10] |
| Kinematic Viscosity | 60 - 70 | mm²/s | at 40 °C[5] |
| 11.5 - 13.5 | mm²/s | at 100 °C[5] | |
| Viscosity Index | > 175 | [5] | |
| Acid Number | < 1 - 5 | mg KOH/g | [5] |
| Saponification Value | > 175 | mg KOH/g | [5] |
| Refractive Index | 1.48 | [7] | |
| Solubility | Insoluble in water; soluble in organic solvents.[2][4] |
Synthesis of Pentaerythritol Tetraoleate
The synthesis of pentaerythritol tetraoleate is primarily achieved through two main pathways: direct esterification and transesterification.
Direct Esterification
This method involves the direct reaction of pentaerythritol with four equivalents of oleic acid, typically in the presence of an acid catalyst such as p-toluenesulfonic acid, to form the tetraester and water as a byproduct.[1][11] The water is continuously removed to drive the reaction to completion.
Caption: Direct Esterification Synthesis of Pentaerythritol Tetraoleate.
Transesterification
In this process, pentaerythritol is reacted with a methyl ester of oleic acid (e.g., from high oleic palm oil methyl ester) in the presence of a catalyst like sodium methoxide.[12][13] This reaction produces pentaerythritol tetraoleate and methanol as a byproduct, which is removed to shift the equilibrium towards the product side.
Caption: Transesterification Synthesis of Pentaerythritol Tetraoleate.
Experimental Protocols
The following are detailed methodologies for determining the key properties of pentaerythritol tetraoleate.
Determination of Saponification Value (Based on ISO 3657:2013)
Principle: The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the substance.[2][14] The sample is refluxed with a known excess of alcoholic KOH, and the unreacted KOH is titrated with a standard solution of hydrochloric acid (HCl).[15]
Apparatus:
-
250 mL conical flask with a ground glass joint
-
Reflux condenser
-
Water bath or hot plate
-
Burette (50 mL)
-
Pipette (25 mL)
Reagents:
-
0.5 N Alcoholic Potassium Hydroxide (KOH) solution
-
0.5 N Hydrochloric Acid (HCl) standard solution
-
Phenolphthalein indicator solution (1% in 95% ethanol)
Procedure:
-
Accurately weigh approximately 1-2 g of the pentaerythritol tetraoleate sample into the 250 mL conical flask.
-
Pipette 25 mL of 0.5 N alcoholic KOH solution into the flask.
-
Attach the flask to the reflux condenser and heat the mixture on a water bath or hot plate, maintaining a gentle boil for 30 minutes to 1 hour, or until the saponification is complete (indicated by a clear solution).[2]
-
Allow the flask to cool to room temperature.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the excess KOH with the 0.5 N HCl solution until the pink color of the indicator disappears.[15]
-
Perform a blank determination under the same conditions, omitting the sample.
Calculation: Saponification Value (mg KOH/g) = (B - S) * N * 56.1 / W Where:
-
B = volume of HCl solution used for the blank (mL)
-
S = volume of HCl solution used for the sample (mL)
-
N = normality of the HCl solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
Determination of Acid Number (Based on ASTM D664)
Principle: The acid number is the quantity of base, expressed in milligrams of potassium hydroxide, that is required to neutralize all acidic constituents present in 1 gram of the sample.[16][17][18][19] The sample is dissolved in a suitable solvent and titrated with a standard alcoholic KOH solution.
Apparatus:
-
Potentiometric titrator with a suitable electrode system (e.g., glass and reference electrodes)
-
Burette
-
Beaker (250 mL)
-
Magnetic stirrer
Reagents:
-
Titration solvent (e.g., a mixture of toluene, isopropanol, and a small amount of water)[9][19]
-
0.1 N alcoholic Potassium Hydroxide (KOH) standard solution
Procedure:
-
Accurately weigh an appropriate amount of the pentaerythritol tetraoleate sample into a 250 mL beaker. The sample size depends on the expected acid number.
-
Add a measured volume (e.g., 125 mL) of the titration solvent and stir until the sample is completely dissolved.[18][19]
-
Immerse the electrodes in the solution and start the potentiometric titration with the 0.1 N alcoholic KOH solution.
-
Titrate to a well-defined inflection point in the titration curve or to a pre-determined endpoint.
-
Perform a blank titration on the solvent mixture.[19]
Calculation: Acid Number (mg KOH/g) = ((A - B) * N * 56.1) / W Where:
-
A = volume of KOH solution used for the sample titration (mL)
-
B = volume of KOH solution used for the blank titration (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
Determination of Kinematic Viscosity (Based on ASTM D445)
Principle: Kinematic viscosity is determined by measuring the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature.[3][5][6][7][20]
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath
-
Timer
Procedure:
-
Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.
-
Charge the viscometer with the sample in the manner dictated by the design of the instrument.
-
Place the charged viscometer in the constant temperature bath, ensuring it is in a vertical position.
-
Allow the viscometer to remain in the bath for a sufficient time to reach the test temperature.
-
Using suction, draw the liquid up into the working capillary to a point about 5 mm above the upper timing mark.
-
Release the vacuum and allow the sample to flow freely down the capillary.
-
Measure the time required for the leading edge of the meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement to ensure accuracy.
Calculation: Kinematic Viscosity (mm²/s) = C * t Where:
-
C = calibration constant of the viscometer (mm²/s²)
-
t = mean flow time (s)
Determination of Pour Point (Based on ASTM D97)
Principle: The pour point is the lowest temperature at which a sample of oil will continue to flow when cooled under specified conditions.[1][4][12][21][22]
Apparatus:
-
Test jar
-
Thermometer
-
Cooling bath
Procedure:
-
Pour the sample into the test jar to the scribed mark.
-
Heat the sample to a specified temperature to dissolve any wax crystals.
-
Cool the sample at a specified rate in a cooling bath.
-
At each 3°C interval, remove the test jar from the bath and tilt it to ascertain whether the oil flows.
-
The test is complete when the oil shows no movement when the test jar is held horizontally for 5 seconds.
-
The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[1]
Determination of Flash Point (Cleveland Open Cup Method - Based on ASTM D92)
Principle: The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions of test.[8][10][23][24][25]
Apparatus:
-
Cleveland Open Cup apparatus
-
Thermometer
-
Test flame applicator
-
Heating plate
Procedure:
-
Fill the test cup with the sample to the filling mark.
-
Heat the sample at a specified rate.
-
At specified temperature intervals, pass a test flame across the center of the cup.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite.[23][24]
References
- 1. azom.com [azom.com]
- 2. Aquadocs Repository [aquadocs.org]
- 3. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. How to calculate and monitor pour point in lubricants [eureka.patsnap.com]
- 5. store.astm.org [store.astm.org]
- 6. WearCheck - The Leader in Oil Analysis [wearcheck.ca]
- 7. tamson-instruments.com [tamson-instruments.com]
- 8. astm-d92-flash-and-fire-point-testing [pentyllabs.com]
- 9. Total Acid Number Titration Method [machinerylubrication.com]
- 10. precisionlubrication.com [precisionlubrication.com]
- 11. CN1381437A - Method for synthesizing pentaerythritol oleate - Google Patents [patents.google.com]
- 12. support.newgatesimms.com [support.newgatesimms.com]
- 13. researchgate.net [researchgate.net]
- 14. Saponification Value of Fats and Oils as Determined from 1H-NMR Data: The Case of Dairy Fats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. metrohm.com [metrohm.com]
- 17. WearCheck - The Leader in Oil Analysis [wearcheck.com]
- 18. jmscience.com [jmscience.com]
- 19. xylemanalytics.com [xylemanalytics.com]
- 20. ASTM D445 - eralytics [eralytics.com]
- 21. ASTM D97 (Pour Point) – SPL [spllabs.com]
- 22. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 23. youtube.com [youtube.com]
- 24. How to Test Flash Point [machinerylubrication.com]
- 25. Supply ASTM D92 Manual Cleveland Open Cup Flash Point Tester Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
